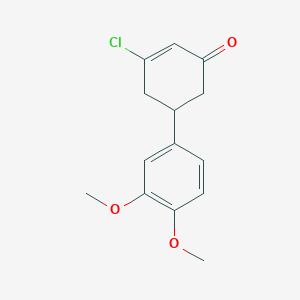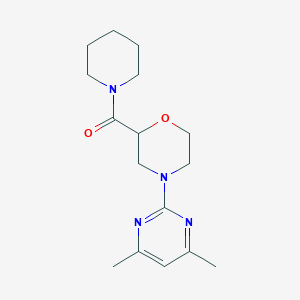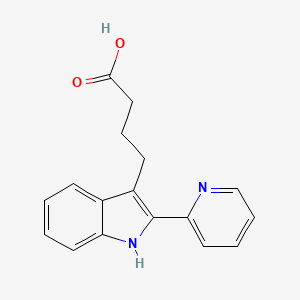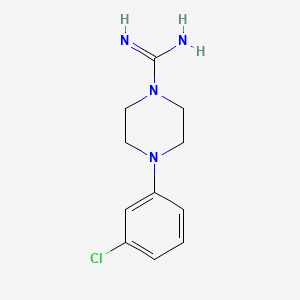
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide is an organic compound that features a morpholine ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide typically involves the reaction of 2,6-dimethylphenylamine with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-3-(4-piperidinyl)propanamide
- N-(2,6-Dimethylphenyl)-3-(4-pyrrolidinyl)propanamide
Uniqueness
N-(2,6-Dimethylphenyl)-3-(4-morpholinyl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-3-5-13(2)15(12)16-14(18)6-7-17-8-10-19-11-9-17/h3-5H,6-11H2,1-2H3,(H,16,18) |
InChI Key |
GWEFHQVYPVBOQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)



![2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112215.png)
![6-Benzyl-2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112221.png)
![2-imino-5-oxo-4-(2,3,4-trimethoxyphenyl)-6H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B15112226.png)
![{4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B15112232.png)

![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15112236.png)
![N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B15112237.png)



